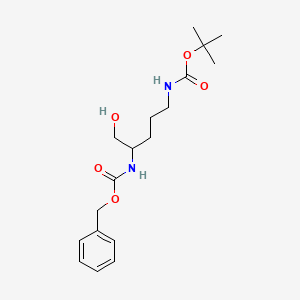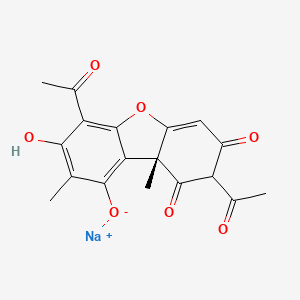
Sodium,4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium usnate is a sodium salt derivative of usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid has been known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Sodium usnate, due to its enhanced solubility in water, has been explored for various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium usnate can be synthesized by neutralizing usnic acid with sodium hydroxide. The reaction typically involves dissolving usnic acid in a suitable solvent like ethanol, followed by the addition of an equimolar amount of sodium hydroxide. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of sodium usnate .
Industrial Production Methods: Industrial production of sodium usnate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium usnate undergoes various chemical reactions, including:
Oxidation: Sodium usnate can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert sodium usnate back to usnic acid or other reduced forms.
Substitution: Sodium usnate can participate in substitution reactions where the sodium ion is replaced by other cations, forming different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of usnic acid.
Reduction: Usnic acid and its reduced forms.
Substitution: Different metal usnates, such as copper usnate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its antimicrobial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored for its anticancer properties and potential use in treating leishmaniasis.
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of sodium usnate involves multiple pathways:
Antimicrobial Activity: Sodium usnate disrupts the cell membrane of bacteria, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by targeting viral proteins and enzymes.
Anticancer Activity: Sodium usnate induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Copper Usnate: Another salt of usnic acid with similar antimicrobial properties.
Usnic Acid: The parent compound with a broader range of biological activities.
Other Metal Usnates: Salts of usnic acid with different metal ions, such as zinc usnate and magnesium usnate.
Uniqueness: Sodium usnate is unique due to its enhanced solubility in water, making it more suitable for certain applications compared to other usnates. Its specific interactions with biological targets also make it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C18H15NaO7 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
sodium;(9aR)-4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1/t11?,18-;/m0./s1 |
InChI-Schlüssel |
MKLQPOLHKMNWKN-UMBXMVFTSA-M |
Isomerische SMILES |
CC1=C(C(=C2C(=C1[O-])[C@@]3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Kanonische SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)



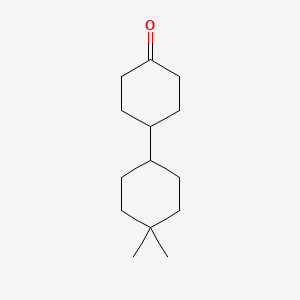
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
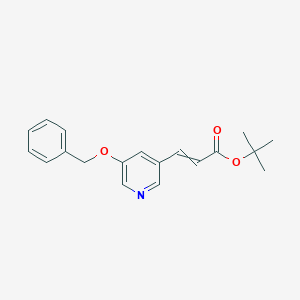
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
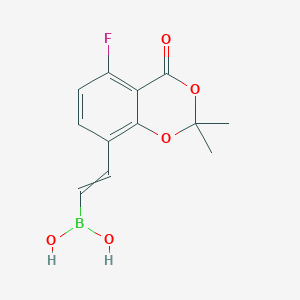
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
